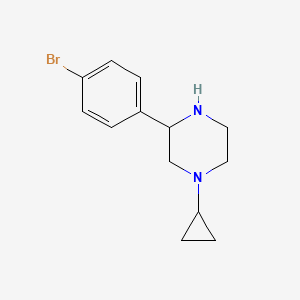

3-(4-Bromophenyl)-1-cyclopropylpiperazine

Description

3-(4-Bromophenyl)-1-cyclopropylpiperazine (CAS: 1248907-83-6) is a piperazine derivative featuring a 4-bromophenyl group at the 3-position and a cyclopropyl substituent at the 1-position of the piperazine ring. Its molecular formula is C₁₃H₁₇BrN₂, with a molecular weight of 281.19 g/mol and a purity ≥95% . The cyclopropyl group confers unique steric and electronic properties, distinguishing it from other piperazine derivatives.

Properties

IUPAC Name |

3-(4-bromophenyl)-1-cyclopropylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2/c14-11-3-1-10(2-4-11)13-9-16(8-7-15-13)12-5-6-12/h1-4,12-13,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPKZVQZVZJDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC(C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-cyclopropylpiperazine typically involves the reaction of 4-bromophenylpiperazine with cyclopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as crystallization or chromatography, are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-cyclopropylpiperazine can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.

Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl-cyclopropylpiperazine derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.

Major Products Formed

Oxidation: Bromophenyl oxides.

Reduction: Phenyl-cyclopropylpiperazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Piperazine derivatives, including 3-(4-Bromophenyl)-1-cyclopropylpiperazine, have been studied for their interactions with various neurotransmitter receptors. This compound is believed to influence serotonin and dopamine pathways, which are crucial in the treatment of mood disorders and psychostimulant effects.

- Serotonergic Activity : Piperazines often exhibit serotonergic activity, which can lead to antidepressant effects. For example, studies have indicated that certain piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) or modulators of serotonin receptors .

- Dopaminergic Effects : The compound may also interact with dopamine receptors, potentially contributing to its stimulant properties. This interaction is significant as it parallels the mechanisms of action seen in other psychostimulants .

Potential Therapeutic Uses

The unique structure of this compound suggests several therapeutic avenues:

- Antidepressant and Anxiolytic Effects : Given its influence on serotonin systems, this compound could be explored as a candidate for treating depression and anxiety disorders. Research into similar piperazine derivatives has shown promise in these areas .

- Antipsychotic Applications : The dopaminergic activity may also position this compound as a potential antipsychotic agent. Some studies have indicated that modifications to piperazine structures can yield compounds effective against schizophrenia .

Research Findings and Case Studies

A number of studies have highlighted the pharmacological potential of piperazine derivatives:

| Study | Findings | Implications |

|---|---|---|

| Bruno et al., 1990 | Demonstrated antiarrhythmic and sedative effects of pyrazole derivatives | Suggests potential cardiovascular applications |

| Cottineau et al., 2002 | Reported hypoglycemic effects in specific piperazine compounds | Indicates possible uses in diabetes management |

| Baraldi et al., 1998 | Identified antiviral properties of certain piperazines | Opens avenues for antiviral drug development |

These findings underline the versatility of piperazine derivatives in medicinal chemistry and their potential to address various health conditions.

Safety and Toxicology Considerations

While exploring the applications of this compound, it is essential to consider safety profiles:

- Toxicity Reports : Some piperazines have been associated with adverse effects such as seizures and hyperthermia when used recreationally or inappropriately . Therefore, thorough toxicological evaluations are necessary before clinical applications can be pursued.

- Regulatory Status : The compound's status under drug regulations varies by region, impacting its availability for research and therapeutic use.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-cyclopropylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to these targets, while the cyclopropylpiperazine moiety can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues of 3-(4-Bromophenyl)-1-cyclopropylpiperazine

Key Structural Insights :

Pharmacological Activities

Table 2: Anti-Inflammatory and Neuroprotective Activities of Related Compounds

Insights :

- The cyclopropyl group may enhance metabolic stability, a hypothesis supported by studies on cyclopropane-containing drugs .

Insights :

- The cyclopropyl group in the target compound likely requires specialized synthetic steps (e.g., cyclopropanation), increasing complexity compared to methyl or benzyl analogues .

- Higher melting points in bromophenyl methanone derivatives (e.g., 190–191°C) suggest superior crystallinity, which may correlate with stability .

Structure-Activity Relationship (SAR) Trends

- Bromine Substitution : Bromine’s electronegativity and lipophilicity enhance binding to hydrophobic pockets in target proteins, as seen in 4-bromophenyl derivatives .

- Cyclopropyl vs. Linear Chains : Cyclopropane’s rigid structure may reduce off-target interactions compared to flexible chains (e.g., 3-chloropropyl in 3-CPCPP) .

- Methoxy and Methyl Groups : Methoxy (e.g., in 1-(4-bromo-3-methoxyphenyl)piperazine) improves solubility, while methyl enhances metabolic resistance .

Biological Activity

3-(4-Bromophenyl)-1-cyclopropylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- CAS Number: 1248907-83-6

- Molecular Formula: C13H15BrN2

- Molecular Weight: 269.18 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly receptors and enzymes. The compound is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Key Mechanisms:

- Serotonin Receptor Modulation: The compound may influence serotonin receptor activity, potentially impacting mood and anxiety disorders.

- Dopamine Receptor Interaction: Similar interactions with dopamine receptors could suggest applications in treating neurological disorders.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

In Vivo Studies

In vivo studies have provided insights into the pharmacological effects of the compound:

Case Studies

- Antitumor Activity : A study investigated the antitumor effects of this compound on human ovarian cancer cell lines. The compound exhibited significant antiproliferative activity, with an IC50 value indicating effective tumor growth inhibition in vivo models (TGI = 70%) .

- Neuropharmacological Effects : Another study evaluated the compound's effects on anxiety-related behaviors in rodent models. The results indicated that administration of the compound led to a significant decrease in anxiety-like behaviors, suggesting potential use as an anxiolytic agent .

Q & A

Basic: What synthetic strategies are effective for preparing 3-(4-bromophenyl)-1-cyclopropylpiperazine?

Answer:

A common approach involves coupling cyclopropane-containing amines with bromophenyl intermediates. For example, nucleophilic substitution reactions using cyclopropylamine derivatives and 4-bromophenyl precursors under reflux conditions (e.g., in DMSO or ethanol) have yielded analogs with >80% purity . Key steps include:

- Buchwald-Hartwig amination for forming the piperazine-cyclopropyl bond.

- Optimizing reaction time and temperature (e.g., 80–100°C for 4–8 hours) to minimize side products.

- Purification via recrystallization (e.g., using ethanol or ethyl acetate) to achieve high yields (41–92% for similar compounds) .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. For example:

- Torsion angle analysis can confirm the spatial arrangement of the cyclopropyl and bromophenyl groups.

- Hydrogen bonding networks (e.g., between piperazine N–H and carbonyl groups) are mapped to validate intermolecular interactions.

- Twinned data refinement (via SHELXL) addresses challenges in high-symmetry space groups .

Example: A related compound, (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone, showed a planar bromophenyl ring with a dihedral angle of 12.3° relative to the piperazine core .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl groups) .

- Elemental Analysis : Matches calculated/observed C, H, N percentages (e.g., ±0.3% deviation) to verify stoichiometry .

- Melting Point Determination : Used to assess purity (e.g., sharp melting points between 153–191°C for analogs) .

Advanced: How can researchers address contradictions in biological activity data across structurally similar analogs?

Answer:

- Dose-response profiling : Compare IC values under standardized assay conditions (e.g., enzyme inhibition assays with controlled pH and temperature).

- Molecular docking studies : Use software like AutoDock to predict binding affinities to targets (e.g., serotonin receptors) and explain variability .

- Meta-analysis of literature : Cross-reference data from analogs like 1-(3-bromophenyl)piperazine (PubChem ID: 2735609) to identify trends in substituent effects .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Advanced: How can computational tools predict the metabolic stability of this compound?

Answer:

- ADMET prediction : Software like SwissADME calculates parameters like GI absorption (likely high due to logP ~2.5) and CYP450 inhibition (risk of 2D6/3A4 inhibition based on piperazine analogs) .

- QSAR modeling : Correlate substituent electronegativity (e.g., bromine’s inductive effects) with metabolic half-life .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

- Ethanol/water mixtures (e.g., 70:30 v/v) are effective for high-yield recrystallization of bromophenyl-piperazine derivatives .

- Ethyl acetate/hexane (1:3) resolves co-crystallized impurities in analogs with >95% purity .

Advanced: How do steric effects from the cyclopropyl group influence reactivity in cross-coupling reactions?

Answer:

- Steric hindrance : The cyclopropyl group reduces accessibility to the piperazine nitrogen, slowing Suzuki-Miyaura couplings. Use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .

- Electronic effects : Cyclopropane’s ring strain increases electron density on adjacent atoms, favoring nucleophilic attack at the bromophenyl position .

Basic: How is the compound’s solubility profile determined experimentally?

Answer:

- Shake-flask method : Dissolve the compound in PBS (pH 7.4) or DMSO, measure saturation concentration via UV-Vis spectroscopy (λmax ~270 nm for bromophenyl chromophores) .

- ESOL Log S : Predict aqueous solubility (e.g., -3.5 to -4.2 for similar derivatives) using fragment-based methods .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Answer:

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and adjust feed rates .

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, catalyst loading) via response surface methodology .

- Quality control : Implement HPLC with a C18 column (acetonitrile/water mobile phase) to ensure consistency (RSD <2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.